![molecular formula C17H16BrN5O2S2 B2453313 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898429-22-6](/img/structure/B2453313.png)

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

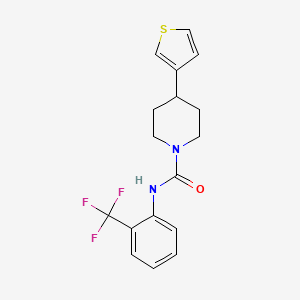

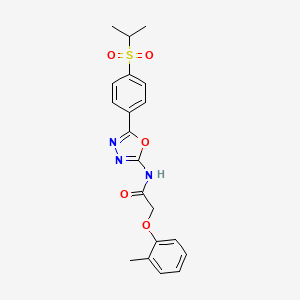

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques can provide information about the functional groups, carbon and hydrogen environments, and the molecular weight of the compound .Physical And Chemical Properties Analysis

The compound appears as a white solid . Its melting point is between 152-156 °C . The compound’s FTIR spectrum would show peaks corresponding to various functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

- Recent research has focused on synthesizing various derivatives of purine compounds, similar to the chemical compound , for potential scientific applications. Gobouri (2020) elaborated on the synthesis of new 6-purineselenyl derivatives, which could indicate a pathway for developing related compounds (Gobouri, 2020).

Protective Group Applications in Synthesis

- Khaliullin and Shabalina (2020) demonstrated the use of thietanyl protecting groups in the synthesis of 8-substituted purine diones. This technique could be relevant for manipulating compounds similar to the one , allowing for more controlled synthesis and modification (Khaliullin & Shabalina, 2020).

Antidepressant Properties

- A derivative of 3-methyl purine dione demonstrated antidepressant activity in research by Khaliullin et al. (2018). This suggests that related compounds could potentially be explored for their psychotropic effects (Khaliullin et al., 2018).

Development of Fused Purine Ring Systems

- Hesek and Rybár (1994) explored the synthesis of new thiadiazepino-purine ring systems, a process that could be relevant for developing complex derivatives of the compound (Hesek & Rybár, 1994).

Semiconductor Applications

- Yan, Sun, and Li (2013) reported the use of a similar purine derivative as an electron-acceptor in polymer semiconductors for thin film transistors, indicating potential electronic applications for related compounds (Yan, Sun, & Li, 2013).

Antitussive Properties

- Mikus et al. (1997) studied a new xanthine derivative (related to purine) for its antitussive properties, suggesting that similar compounds could be explored for respiratory disorder treatments (Mikus et al., 1997).

Wirkmechanismus

The compound, being a benzo[d]thiazole derivative, may have potential inhibitory effects on quorum sensing in bacteria . Quorum sensing is a term for bacterial cell-cell communication, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-8-bromo-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2S2/c1-9(8-26-17-19-10-5-3-4-6-11(10)27-17)7-23-12-13(20-15(23)18)22(2)16(25)21-14(12)24/h3-6,9H,7-8H2,1-2H3,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUWBBMMODZVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)

![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)

![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)

![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)